tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451114
InChI: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate

CAS No.:

Cat. No.: VC20451114

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)-N-methylcarbamate
Standard InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3
Standard InChI Key ZZMWESKJZMDOFJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C12CCC(C1)CNC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate delineates its core structure:

  • A 3-azabicyclo[3.2.1]octane scaffold, comprising a seven-membered bicyclic system with a nitrogen atom at position 3.

  • A tert-butyloxycarbonyl (Boc) group attached to the nitrogen at the 1-position, with an additional methyl substituent on the carbamate nitrogen.

The molecular formula is C₁₄H₂₄N₂O₂, yielding a molecular weight of 252.35 g/mol (calculated from atomic masses).

Stereochemical Considerations

The bicyclo[3.2.1]octane system introduces three fused rings, creating distinct stereochemical environments. The nitrogen’s position at the bridgehead (1-yl) imposes geometric constraints that influence reactivity and intermolecular interactions . Compared to analogs like tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride , the 1-yl substitution alters steric and electronic profiles, potentially enhancing binding affinity to biological targets.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Construction of the Bicyclic Core:

    • Cyclization of acyclic precursors via intramolecular aldol condensation or Diels-Alder reactions .

    • Enantioselective methods may employ chiral catalysts to control stereochemistry, as seen in related 8-azabicyclo[3.2.1]octane derivatives.

  • Introduction of the Boc Group:

    • Reaction of the bicyclic amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., triethylamine) .

    • Key reaction:

      3-azabicyclo[3.2.1]octan-1-amine+(Boc)2OBasetert-butyl N-3-azabicyclo[3.2.1]octan-1-ylcarbamate\text{3-azabicyclo[3.2.1]octan-1-amine} + (\text{Boc})₂O \xrightarrow{\text{Base}} \text{tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}carbamate}
    • Subsequent N-methylation using methyl iodide or dimethyl sulfate yields the final product .

Industrial-Scale Optimization

Industrial production prioritizes:

  • Cost efficiency: Use of recyclable catalysts (e.g., polymer-supported bases).

  • Yield enhancement: Continuous-flow reactors to minimize side reactions.

  • Purification: Crystallization or chromatography to achieve >98% purity, critical for pharmaceutical intermediates .

Physicochemical Properties

Stability and Solubility

  • Stability: The Boc group confers stability under basic conditions but is labile in acidic environments (e.g., HCl/dioxane) .

  • Solubility: High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in dichloromethane .

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 1.44 ppm (tert-butyl, 9H, singlet).

    • δ 3.05–3.20 ppm (N-methyl, 3H, singlet).

    • Complex multiplet signals (δ 1.8–2.6 ppm) from the bicyclic protons .

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of carbamate).

Biochemical and Pharmacological Applications

Role as a Synthetic Intermediate

The compound’s primary use lies in peptide and alkaloid synthesis:

  • Protecting Group Strategy: The Boc group shields the amine during multi-step reactions, later removed under mild acidic conditions .

  • Analog Synthesis: Serves as a precursor to derivatives with modified bioactivity, such as tropane alkaloid analogs .

Comparative Analysis with Analogous Compounds

Compound NameSubstituent PositionKey Differences
tert-Butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate 6-ylReduced steric hindrance; altered target selectivity
tert-Butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate 3-yl (methylated)Enhanced metabolic stability due to methyl group

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the bicyclic core and carbamate groups to optimize pharmacokinetics.

  • Targeted Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance CNS penetration.

  • Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods .

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